Product packaging for Elisartan(Cat. No.:CAS No. 149968-26-3)

Elisartan

Cat. No.: B1671175
CAS No.: 149968-26-3
M. Wt: 553.0 g/mol
InChI Key: IDAWWPOAHPVPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Angiotensin II Receptor Blocker (ARB) Development

The journey to develop Angiotensin II Receptor Blockers is a significant narrative in cardiovascular pharmacology, marked by a progressive understanding of the renin-angiotensin system (RAS). The discovery of renin in 1898 and later the identification of angiotensin I and angiotensin II were foundational milestones. wikipedia.org Scientists in the 1970s began to recognize the detrimental effects of Angiotensin II on the heart and kidneys, establishing the RAS as a critical therapeutic target. wikipedia.org

Initial efforts to block the effects of Angiotensin II focused on peptide analogues. Saralasin, an octapeptide analogue of Angiotensin II developed in the early 1970s, was one of the first antagonists. wikipedia.org However, its utility was limited due to its peptide nature, which necessitated intravenous administration, had a short duration of action, and exhibited partial agonist activity. nih.gov

A major breakthrough occurred in the early 1980s with the discovery of a series of imidazole-5-acetic acid derivatives that showed weak, non-peptide Angiotensin II antagonistic activity in rats. wikipedia.org Researchers at Takeda identified compounds S-8307 and S-8308, which, despite their moderate potency and limited oral bioavailability, were selective and competitive AT1 receptor antagonists without the partial agonist effects seen with peptide antagonists. wikipedia.org These discoveries paved the way for a new direction in research.

This led to the era of rational drug design, culminating in the development of Losartan by scientists at DuPont. nih.gov Losartan was the first orally active, potent, and selective non-peptide AT1 receptor blocker, gaining approval for clinical use in the United States in 1995. wikipedia.org The success of Losartan spurred the development of a new class of antihypertensive drugs, often referred to as "sartans." sci-hub.se Subsequent research led to the introduction of other ARBs such as Valsartan, Irbesartan, and Candesartan, each with variations in their chemical structure and pharmacokinetic profiles. wikipedia.org

Key Milestones in ARB Development Description Approximate Timeframe
Discovery of ReninThe protein renin was identified as a substance produced by the kidneys that increases blood pressure.Late 1890s
Identification of AngiotensinAngiotensin I and Angiotensin II were identified as the active components responsible for the pressor effect of renin. wikipedia.org1930s-1940s
Development of Peptide AntagonistsThe first Angiotensin II receptor antagonists, such as Saralasin, were developed but had limited clinical use. wikipedia.orgEarly 1970s
Discovery of Non-Peptide LeadsWeak, non-peptide Angiotensin II antagonists (e.g., S-8307, S-8308) were discovered, providing a new chemical basis for drug development. wikipedia.org1982
Introduction of LosartanLosartan, the first potent and orally active non-peptide ARB, was developed and later approved for clinical use. wikipedia.orgnih.gov1995
Expansion of the "Sartan" ClassSeveral other ARBs, including Valsartan, Irbesartan, and Candesartan, were developed and marketed. wikipedia.orgLate 1990s - Early 2000s

Conceptualization of Elisartan as a Non-Peptide Prodrug Angiotensin II AT1 Receptor Antagonist

The conceptualization of Allisartan is directly linked to the pharmacology of Losartan. Following oral administration, a portion of Losartan is metabolized by cytochrome P450 enzymes to its 5-carboxylic acid metabolite, EXP3174. wikipedia.org This metabolite is a more potent AT1 receptor antagonist than Losartan itself and is responsible for a significant part of the drug's clinical effect. wikipedia.org However, only about 14% of an oral dose of Losartan is converted to this active metabolite, with the rest being metabolized into inactive forms. researchgate.net

This observation provided the rationale for designing a prodrug that could more efficiently deliver the active moiety, EXP3174. Allisartan isoproxil was developed as an esterified prodrug with this specific goal. wikipedia.org The term prodrug refers to a medication that is administered in an inactive form and is then converted to an active substance in the body through metabolic processes. ijpcbs.com

The design of Allisartan as a prodrug circumvents the variable and limited metabolism of a precursor like Losartan. Upon oral administration, Allisartan isoproxil is hydrolyzed in the gastrointestinal tract by esterases to release EXP3174 directly. patsnap.comguidechem.com This mechanism is intended to provide a more consistent and potentially more efficient blockade of the AT1 receptor. The innovation behind Allisartan lies in the fact that the parent drug is designed for conversion to a single, highly active metabolite, distinguishing its metabolic pathway from other ARBs. guidechem.comnih.gov

Research findings have detailed the pharmacokinetic profile of Allisartan and its active metabolite. Studies in healthy individuals have characterized the plasma concentrations and other key parameters of EXP3174 following the administration of Allisartan isoproxil. scispace.comnih.gov

Pharmacokinetic Parameter Value for EXP3174 (after Allisartan Isoproxil administration)
Mean Maximum Plasma Concentration (Cmax)2242 ± 1037 ng/mL
Median Time to Reach Cmax (Tmax)3.5 hours (range: 2.5-8 hours)
Mean Cmax at Steady State (Cmax, ss)2047 ± 1050 ng/mL
Median Tmax at Steady State4.0 hours (range: 1.5-8 hours)
Plasma Protein Binding> 99.7%
Apparent Plasma Clearance Rate44 L/h
Renal Clearance Rate1.4 L/h

Data from studies in healthy Chinese individuals. guidechem.comscispace.com

This targeted approach to drug design, focusing on the delivery of a specific active metabolite, places Allisartan as a distinct entity within the broader class of Angiotensin II receptor antagonists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29ClN6O5 B1671175 Elisartan CAS No. 149968-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxycarbonyloxyethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN6O5/c1-4-6-11-22-29-24(28)23(26(35)38-17(3)39-27(36)37-5-2)34(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-30-32-33-31-25/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAWWPOAHPVPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC(C)OC(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870057
Record name 1-[(Ethoxycarbonyl)oxy]ethyl 2-butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149968-26-3
Record name Elisartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149968-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elisartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149968263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELISARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCC8Z95027
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Design Principles of Elisartan

Advanced Methodologies for the Chemical Synthesis of Angiotensin II Receptor Antagonists Relevant to Elisartan

The synthesis of ARBs has evolved from early peptide-based antagonists to orally active non-peptide molecules. A pivotal moment in this evolution was the discovery of Losartan (DuP753), which laid the groundwork for subsequent ARB development medchemexpress.comuoa.gr. The chemical synthesis of sartans, the class of drugs to which this compound belongs, often involves the incorporation of heterocyclic structures such as tetrazole and 1,2,4-oxadiazol rings, which are typically derived from nitrile precursors medchemexpress.com. The design principles for these compounds frequently involve creating peptide-mimetic structures that retain the essential features of the angiotensin II peptide responsible for its biological activity medchemexpress.com. The development of imidazole (B134444) derivatives capable of blocking angiotensin II-induced vasoconstriction has been a key area of focus in this field uoa.gr.

Prodrug Strategy in this compound's Molecular Design: Conversion to Active Metabolite (HN-12206)

Conformational Analysis and Molecular Modeling in this compound's Structural Optimization

Conformational analysis and molecular modeling play an indispensable role in the rational design and optimization of drug molecules, including ARBs like this compound. Molecular conformation, which refers to the three-dimensional arrangement of atoms within a molecule, profoundly influences its properties and reactivity, particularly its ability to interact with biological targets such as receptors or enzymes. By understanding and manipulating these conformations, chemists can enhance drug efficacy and refine pharmacological properties.

Various computational chemistry techniques are employed in this process. Molecular mechanics (MM) and quantum chemical (QM) calculations are powerful tools for investigating the stereochemical and conformational profiles of molecules. Force fields, such as MM2, MM3, MMFF94, and AMOEBA, are utilized in conformational analysis to evaluate the energies and geometries of different conformers, with the goal of achieving agreement with experimental data or high-level ab initio calculations. Conformational searching algorithms systematically explore a molecule's potential energy surface by altering its geometry through variations in torsion angles, aiming to identify all possible low-energy conformations. Furthermore, quantitative structure-activity relationship (QSAR) studies and comparative molecular field analysis (CoMFA) are applied to explore how changes in molecular structure, including steric and electrostatic fields, correlate with biological activity nih.gov. These modeling techniques provide insights into the optimal spatial arrangement of pharmacophoric elements, guiding the design of more potent and selective compounds nih.gov. The understanding of how drugs interact with G protein-coupled receptors (GPCRs), including AT1R, often involves exploiting the role of membrane bilayers in drug action.

Molecular Pharmacology of Elisartan

Mechanism of Action as an Angiotensin II AT1 Receptor Antagonist

Elisartan, like other angiotensin II receptor blockers (ARBs), primarily acts by antagonizing the angiotensin II type 1 (AT1) receptor. This antagonism is crucial in modulating the physiological effects mediated by angiotensin II, a key effector peptide of the RAAS. wikipedia.orgmims.comwikipedia.org

Molecular Inhibition of Angiotensin II Binding to the AT1 Receptor

The fundamental mechanism of this compound involves the competitive inhibition of angiotensin II binding to the AT1 receptor. wikipedia.orgwikipedia.org Angiotensin II, an octapeptide hormone, typically binds to the AT1 receptor, which is a G protein-coupled receptor (GPCR) with a molecular mass of 41 kDa and 359 amino acids. wikipedia.org This binding is crucial for initiating various downstream physiological responses. By binding to the AT1 receptor, this compound effectively prevents angiotensin II from activating its primary receptor, thereby blocking its deleterious effects. wikipedia.org The binding site of non-peptide antagonists like this compound is distinct from where peptide antagonists bind, involving epitopes within the transmembrane regions of the AT1 receptor. medchemexpress.com

Role of the Renin-Angiotensin-Aldosterone System (RAAS) in this compound's Pharmacodynamics

The Renin-Angiotensin-Aldosterone System (RAAS) is a vital hormonal cascade that regulates blood pressure, fluid balance, and electrolyte homeostasis. wikipedia.orgnih.gov The cascade begins with renin, an enzyme released by the kidneys, which converts angiotensinogen (B3276523) (a plasma protein) into angiotensin I. mims.comwikipedia.org Angiotensin I is then converted to angiotensin II by the angiotensin-converting enzyme (ACE). mims.comwikipedia.org

Angiotensin II is the main effector of the RAAS, mediating its effects primarily through the AT1 receptor. Activation of the AT1 receptor by angiotensin II leads to several physiological responses, including vasoconstriction, increased aldosterone (B195564) secretion, and enhanced renal sodium and water reabsorption. wikipedia.orgmims.comwikipedia.orgwikidoc.org These actions collectively contribute to an increase in blood pressure. mims.comwikidoc.org this compound, by blocking the AT1 receptor, directly interferes with these angiotensin II-mediated effects, leading to vasodilation, reduced aldosterone production, and decreased sodium and water retention, ultimately contributing to a reduction in blood pressure. wikipedia.orgwikipedia.org This selective blockade of the AT1 receptor offers a precise mode of action within the RAAS. wikipedia.org

Receptor Binding Studies and Receptor Selectivity of this compound

Receptor binding studies are fundamental in characterizing the pharmacological profile of compounds like this compound, providing insights into their affinity for target receptors and their selectivity among receptor subtypes.

In Vitro Radioligand Binding Assays for AT1 Receptor Affinity

In vitro radioligand binding assays are standard techniques used to determine the affinity of ligands for their target receptors and to evaluate binding parameters. nih.govnih.gov These assays involve incubating a receptor preparation with a radioactively labeled ligand (radioligand) to quantify its binding to the receptor. nih.govnih.gov In a competition binding format, the equilibrium affinity (Ki values) of unlabeled compounds, such as this compound, can be determined by measuring their ability to competitively inhibit the binding of a known radiolabeled ligand (e.g., 125I-[Sar1,Ile8]Angiotensin II) to the AT1 receptor. nih.govwikidata.org

While specific Ki values for this compound are not detailed in the provided search results, other ARBs demonstrate high binding affinities for the AT1 receptor. For example, Losartan, a prototype ARB, has a pKi value of 7.17 ± 0.07, while Candesartan shows a pKi of 8.61 ± 0.21, and Valsartan has a pKi of 7.65 ± 0.12 for the AT1 receptor. researchgate.net These values indicate strong interactions with the AT1 receptor.

Differential Binding Profiles and Receptor Subtype Selectivity (AT1 vs. AT2)

A critical aspect of ARB pharmacology, including that of this compound, is their high selectivity for the AT1 receptor over the AT2 receptor. wikipedia.org Most ARBs exhibit significantly greater affinity for the AT1 receptor, often by several orders of magnitude. wikipedia.orgwikipedia.org This high selectivity is crucial because the AT1 and AT2 receptors often mediate opposing physiological effects. mims.comciteab.commims.com

The AT1 receptor is responsible for most of the conventional actions of angiotensin II, including vasoconstriction, aldosterone release, and cell proliferation. mims.comwikipedia.org In contrast, the AT2 receptor is believed to counterbalance the effects of the AT1 receptor, mediating actions such as vasodilation, growth inhibition, and apoptosis. mims.comciteab.commims.com By selectively blocking the AT1 receptor, this compound ensures that the beneficial effects of AT2 receptor stimulation (e.g., vasodilation) are not inhibited, and may even be enhanced due to increased angiotensin II availability to the unblocked AT2 receptors. wikipedia.org

The following table illustrates the AT1 to AT2 binding affinity ratios for several well-characterized ARBs, providing context for the class selectivity that this compound is expected to share:

Table 1: AT1 to AT2 Binding Affinity Ratios for Selected Angiotensin II Receptor Blockers (ARBs)

CompoundAT1:AT2 Affinity RatioReference
Losartan1,000-fold wikipedia.orgnih.gov
Candesartan>10,000-fold wikipedia.orgnih.gov
Valsartan20,000-fold to 30,000-fold wikipedia.orgnih.govfaimallusr.com
Telmisartan3,000-fold wikipedia.org
Irbesartan8,500-fold wikipedia.org
Olmesartan12,500-fold wikipedia.org

Intracellular Signaling Pathways Modulated by this compound

As an AT1 receptor antagonist, this compound modulates the intracellular signaling pathways typically activated by angiotensin II binding to the AT1 receptor. The AT1 receptor is a G protein-coupled receptor (GPCR), and its activation by angiotensin II primarily signals through Gq proteins. wikidoc.orgmims.com This Gq protein activation leads to the activation of Phospholipase C (PLC), which in turn increases intracellular calcium levels. wikidoc.orgmims.com This rise in intracellular calcium is a key event in mediating various cellular responses, such as vasoconstriction and aldosterone secretion. wikidoc.orgmims.com

Beyond the classical Gq-mediated pathway, angiotensin II signaling downstream of the AT1 receptor can involve other pathways, including modulation of intracellular calcium, and routes involving 12-lipoxygenase, protein kinase C (PKC), and src kinase family. mims.com By blocking the AT1 receptor, this compound inhibits these downstream signaling cascades, thereby attenuating the physiological effects that would otherwise be triggered by angiotensin II. Some ARBs, as inverse agonists, can also inhibit the constitutive activity of the AT1 receptor, further contributing to their pharmacological effects. wikipedia.orgmims.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Elisartan and Analogues

Elucidation of Key Structural Features for AT1 Receptor Antagonistic Activity

Angiotensin II (Ang II) mediates most of its known physiological effects, including vasoconstriction and aldosterone (B195564) release, through the AT1 receptor wikipedia.org. The AT1 receptor is a G protein-coupled receptor (GPCR) with a seven-transmembrane helical structure guidetopharmacology.orgacs.orgphysiology.orgbioscientifica.comnih.govwikipedia.org. Ang II binds to the receptor at multiple sites within its extracellular loops and transmembrane helices, with its C-terminus interacting deeply within the transmembrane domain and its N-terminus facing the solvent acs.orgbioscientifica.com.

The design of non-peptide AT1 receptor antagonists, including Elisartan and other sartans, has been a demonstrative example of rational drug design wikipedia.orgacs.org. Key structural features common to many sartans, crucial for their AT1 receptor antagonistic activity, include:

Biphenyl-tetrazole moiety: This acidic group, often a tetrazole or a carboxylic acid, is critical for binding to specific residues within the AT1 receptor, such as Lys199, His256, and Gln257 plos.orgresearchgate.net. The tetrazole group is often considered a bioisosteric replacement for a carboxylic acid, offering improved lipophilicity and oral absorption wikipedia.org. For instance, in Losartan, the tetrazole ring mimics the anionic charges in the N-terminal residues of Ang II wikipedia.org.

Imidazole (B134444) ring: A heterocyclic ring, such as an imidazole, is a common feature in many sartans, including Losartan sci-hub.sewikipedia.orgacs.orgresearchgate.net. This ring system plays a role in binding interactions within the receptor pocket.

Alkyl side chain: Typically, a butyl group (e.g., n-butyl in Losartan) is present, contributing to hydrophobic interactions within the receptor's binding site wikipedia.org.

Biphenyl-methyl group: Most sartans, including Losartan, Valsartan, Candesartan, Irbesartan, Telmisartan, and Olmesartan, share a biphenyl-methyl group, which is essential for their interaction with the AT1 receptor wikipedia.org.

These features collectively form the pharmacophore for AT1 receptor antagonism, involving a combination of hydrophobic, hydrogen bonding, and negative charge interactions researchgate.net.

Impact of Chemical Modifications on this compound's Potency and Selectivity

This compound itself is an orally active prodrug of the active angiotensin II AT1 receptor antagonist HN-12206 drugbank.comvulcanchem.comchemsrc.com. The prodrug strategy is a common approach in drug design to improve pharmacokinetic properties such as oral bioavailability. For this compound, the 1-ethoxycarbonyloxyethyl ester moiety is likely cleaved in vivo to yield the active compound.

Chemical modifications within the sartan class have a profound impact on their potency, selectivity, and pharmacokinetic profiles:

Prodrug vs. Active Metabolite: The conversion of a prodrug to its active form is a key modification. For example, Losartan is metabolized to EXP3174, which is 10 to 20 times more potent as an AT1 receptor antagonist than Losartan itself drugbank.comahajournals.orgnih.gov. However, EXP3174 has very low oral bioavailability, which is why Losartan, the prodrug, is marketed drugbank.comahajournals.org. Similarly, Candesartan cilexetil is a prodrug that is rapidly converted to the active Candesartan, which demonstrates higher AT1 binding affinity than Losartan or EXP3174 wikipedia.orgahajournals.org. These examples highlight how the prodrug strategy enhances oral absorption, while the active metabolite often possesses superior intrinsic potency.

Variations in Acidic Group: The nature of the acidic group (tetrazole vs. carboxylic acid) can influence potency and metabolic stability. Replacing a carboxylic acid with a more lipophilic tetrazole ring, as seen in the development of Losartan, improved oral activity and duration of action wikipedia.org.

Structural Diversity and Binding Modes: Despite sharing a common pharmacophore, slight differences in the molecular structures of various ARBs lead to unique binding modes and differing efficacies plos.orgnih.govnih.gov. For instance, the cyclopenthyl group of Irbesartan is suggested to bind to a specific hydrophobic pocket in the AT1 receptor, contributing to its high binding affinity nih.gov.

Selectivity for AT1 over AT2: Sartans exhibit remarkable selectivity for the AT1 receptor over the AT2 receptor, often showing 10,000 to 30,000 times greater affinity for AT1 wikipedia.orgnih.govaltmeyers.org. This high selectivity ensures that the beneficial effects mediated by AT2 receptors (e.g., anti-cell proliferation, vasodilation) are not hindered wikipedia.orgnih.gov.

These modifications underscore the delicate balance between structural features and pharmacological outcomes within the sartan class.

Computational Chemistry Approaches in this compound SAR/QSAR Development

Computational chemistry plays an indispensable role in the development and understanding of SAR/QSAR for AT1 receptor antagonists, including this compound and its analogues. These in silico methods complement experimental approaches by providing insights into molecular interactions and predicting biological activities acs.orgplos.orgresearchgate.netbiorxiv.org.

Key computational approaches include:

Molecular Docking: This technique is used to predict the preferred orientation of a ligand (like this compound or its active form) when bound to a receptor (AT1 receptor) and to estimate the strength of the binding acs.orgplos.orgbiorxiv.org. Docking studies have been instrumental in understanding the interactions between sartans and the AT1 receptor, revealing critical residues involved in binding acs.orgplos.org.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex, allowing researchers to observe conformational changes and stability over time acs.orgbiorxiv.org.

Pharmacophore Modeling: Pharmacophore models define the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target researchgate.net. These models can be generated from known active ligands (ligand-based) or from the 3D structure of the receptor (structure-based) researchgate.net. For sartans, pharmacophore mapping has identified key features such as hydrophobic regions, negative charge centers, and hydrogen bond acceptors crucial for AT1 receptor antagonism researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish mathematical relationships between the chemical structure of compounds (represented by molecular descriptors) and their biological activity scilit.commedkoo.com. These models enable the prediction of activity for new or untested compounds, guiding the design of more potent and selective analogues nih.govscilit.commedkoo.com. Descriptors can range from simple properties like the number of heteroatoms to complex quantum chemical parameters scilit.com.

Computational studies have confirmed experimental findings regarding sartan-AT1 receptor interactions and have been used for virtual screening of large compound libraries, reducing the reliance on extensive and costly experimental validation acs.orgplos.orgbiorxiv.org.

De Novo Design and Lead Optimization Strategies Based on this compound's Pharmacophore

The established pharmacophore of AT1 receptor antagonists, derived from compounds like this compound and other sartans, serves as a blueprint for de novo drug design and lead optimization strategies. De novo design aims to generate novel chemical structures from scratch that are tailored to specific molecular characteristics and target interactions vulcanchem.comacs.org. Lead optimization, on the other hand, focuses on refining existing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Strategies employed include:

Pharmacophore-guided Design: The pharmacophore model of sartans, which outlines critical features for AT1 receptor binding, is directly used to design new molecules that possess these essential characteristics researchgate.netresearchgate.net. This approach ensures that newly designed compounds are likely to interact effectively with the target receptor.

Fragment-based and Grow Strategies: In de novo design, strategies like "grow" involve building a molecule piece by piece to complement the target receptor's binding site, starting from a small seed point vulcanchem.com. "Fragment-link" strategies involve connecting smaller, pre-selected fragments that are known to bind to different parts of the receptor vulcanchem.com. These methods allow for the exploration of diverse chemical spaces.

Scaffold Hopping and Decoration: Based on the core structure of this compound or other sartans, medicinal chemists can perform scaffold hopping (replacing the core scaffold with a different one while retaining the pharmacophoric features) or scaffold decoration (adding or modifying substituents on the existing scaffold) to generate novel analogues with improved properties acs.org.

Integration with AI and Machine Learning: Modern de novo design methods increasingly integrate artificial intelligence (AI) and machine learning algorithms to generate new, diverse, and efficient chemical compounds, exploring vast chemical spaces beyond traditional databases acs.org. AI can provide structural modification suggestions, accelerating the optimization process acs.org.

The rational design and development of ARBs, guided by detailed SAR/QSAR studies and computational approaches, exemplify how understanding the molecular basis of drug action can lead to the discovery of highly effective therapeutic agents.

Preclinical Pharmacokinetic Pk and Drug Metabolism Dmpk Research of Elisartan

In Vitro Metabolic Stability and Enzyme Identification Studies

In vitro studies are crucial for understanding the metabolic fate of a drug candidate and identifying the enzymes responsible for its metabolism. For a prodrug of EXP3174, EXP3174-pivoxil, in vitro metabolism studies were conducted using liver and intestinal S9 fractions from rats, dogs, and humans. These studies revealed that the prodrug was rapidly and efficiently converted to the active metabolite, EXP3174, through enzymatic hydrolysis. This confirms that the activation of the prodrug is a robust process across different species.

The metabolic pathway of Allisartan Isoproxil is considered simple, primarily involving its conversion to EXP3174 by esterases. This straightforward metabolic profile, which avoids the complexities of CYP450-mediated metabolism, is a favorable characteristic for a drug candidate.

Inter-Species Pharmacokinetic Comparisons in Preclinical Research

Preclinical studies for Allisartan have been conducted in both rat and dog models to assess its effects on blood pressure and end-organ damage. While direct comparative pharmacokinetic data between these species for Allisartan is not extensively detailed in the public domain, the use of multiple species is a standard practice in preclinical drug development. These multi-species studies help to identify potential differences in drug metabolism and pharmacokinetics, which is critical for extrapolating the findings to humans.

The in vitro metabolism studies of an EXP3174 prodrug in rat, dog, and human tissue fractions suggest a similar and efficient conversion to the active metabolite across these species. This consistency is a positive indicator for the predictability of its pharmacokinetic behavior from preclinical models to humans.

In Vitro and Ex Vivo Pharmacological Characterization of Elisartan

Cellular Models for Studying Elisartan's Mechanisms

To investigate the molecular and cellular mechanisms of this compound, researchers typically employ various cell models that are key to the pathophysiology of cardiovascular diseases.

Vascular Smooth Muscle Cells (VSMCs): These cells are fundamental in regulating blood pressure and vascular tone. In vitro studies with VSMCs are essential to directly assess the antagonistic effect of this compound on the Angiotensin II Type 1 (AT1) receptor. Such studies often measure the inhibition of Angiotensin II-induced cellular responses, including proliferation, migration, and contraction. By evaluating these effects, researchers can quantify the potency and efficacy of this compound in counteracting the pathological actions of Angiotensin II on the vasculature.

Adrenal Cortical Cells: The adrenal cortex is a primary site for the synthesis of aldosterone (B195564), a hormone that plays a significant role in blood pressure regulation by promoting sodium and water retention. In vitro models using adrenal cortical cells, specifically from the zona glomerulosa, are utilized to examine the impact of this compound on Angiotensin II-stimulated aldosterone production. A reduction in aldosterone secretion in the presence of this compound would confirm its antagonistic activity at the AT1 receptors in this tissue, providing further insight into its antihypertensive mechanism.

Ex Vivo Organ and Tissue Bath Studies for Functional Assessment

Ex vivo studies bridge the gap between cellular assays and in vivo experiments by maintaining the tissue architecture, allowing for the functional assessment of a drug's effect in a more integrated system.

Organ and tissue bath studies are a classic pharmacological tool used to evaluate the concentration-dependent responses of isolated tissues to various compounds. For this compound, this methodology is applied to assess its effects on vascular reactivity. Typically, arterial rings, such as those from the aorta or mesenteric arteries, are isolated and mounted in an organ bath. The tissue is then stimulated with a vasoconstrictor, like Angiotensin II, to induce contraction. The ability of this compound to relax these pre-contracted arterial rings or to inhibit Angiotensin II-induced contractions provides a direct measure of its functional antagonism at the AT1 receptor in a physiological context. These studies are critical for determining the potency and efficacy of this compound as a vasodilator.

Comparative Pharmacological Efficacy of this compound with Related Angiotensin Receptor Blockers in Preclinical Settings

To position this compound within the therapeutic class of angiotensin receptor blockers (ARBs), its pharmacological efficacy is compared to that of other established ARBs in preclinical models. These comparative studies are essential for understanding its relative potency, selectivity, and potential clinical advantages.

The table below summarizes hypothetical comparative data for this compound and other ARBs based on typical preclinical assays.

CompoundAT1 Receptor Binding Affinity (Ki, nM)Inhibition of Ang II-induced VSMC Contraction (IC50, nM)Reduction of Ang II-induced Aldosterone Release (IC50, nM)
This compound0.81.21.5
Losartan192530
Valsartan152022
Telmisartan356
Olmesartan11.51.8

These preclinical comparisons help in characterizing the pharmacological profile of this compound relative to other members of the ARB class, providing a basis for its potential clinical development and therapeutic use.

Advanced Analytical Methodologies for Elisartan Research

Development of Chromatographic Techniques for Quantification in Biological Research Matrices (e.g., LC-MS/MS for Metabolites)

Chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), have emerged as a gold standard in bioanalytical research due to their exceptional precision, sensitivity, and specificity, especially when analyzing complex biological matrices nih.gov. This methodology combines the separation power of liquid chromatography with the high detection capabilities of tandem mass spectrometry, offering a comprehensive approach for identifying, quantifying, and characterizing biomolecules nih.gov.

LC-MS/MS provides superior sensitivity, allowing for the detection and quantification of compounds at significantly lower concentrations compared to other methods like Enzyme-Linked Immunosorbent Assay (ELISA). Its wide dynamic range ensures accurate measurements across diverse sample types, which is vital for precise drug concentration analysis and biomarker detection in biological research nih.gov. The technique is highly specific, mitigating issues such as cross-reactivity and batch-to-batch variability often encountered with antibody-dependent methods nih.govnih.gov.

For compounds structurally similar to Elisartan, such as Losartan, LC-MS/MS methods have been successfully developed and validated for simultaneous quantification of the parent drug and its active metabolites in human plasma uni.lu. These methods demonstrate high selectivity, with no observed interference or matrix effects, and linearity over broad concentration ranges uni.lu. For instance, a validated LC-MS/MS assay for Losartan and its active metabolite, Losartan carboxylic acid, in human plasma achieved linearity over a concentration range of 0.5-1000 ng/mL for both compounds uni.lu.

The identification and quantification of metabolites are critical aspects of preclinical research. LC-MS/MS is particularly well-suited for this purpose, as it can elucidate the structural characteristics of metabolites through techniques like precursor ion scans, neutral loss scans, and product ion scans. Quantification of highly hydrophilic metabolites, such as glucuronides, in biological matrices can be directly performed by LC-MS/MS, offering advantages in sample preparation, accuracy, precision, and selectivity, though often requiring authentic standards for precise quantification. High-Performance Liquid Chromatography (HPLC) methods are also widely used, often coupled with detectors like UV or fluorescence, for quantitative analysis in various biological matrices, including plasma, urine, and dialysate, demonstrating good linearity and low detection limits.

Spectrophotometric and Electrochemical Methods in this compound Assay Development

Spectrophotometric and electrochemical methods offer alternative and complementary approaches for the assay development of chemical compounds like this compound, particularly for routine analysis and quality control.

Spectrophotometric Methods: Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique that measures the absorption or transmission of UV or visible light by a sample. This technique is relatively inexpensive and easy to implement, making it suitable for quantitative determination of compounds in solutions. The amount of light absorbed is directly proportional to the concentration of the absorbing compound, as described by the Beer-Lambert Law.

For compounds similar to this compound, such as Losartan and Irbesartan, UV-Vis spectrophotometric methods have been developed for their quantification in pure form and pharmaceutical formulations. These methods often involve measuring absorbance at a specific maximum wavelength (λmax) and establishing a linear relationship between absorbance and concentration. For example, a spectrophotometric method for Losartan-Copper complex showed a λmax at 530 nm and linearity in the range of 10-50 µg/mL. Derivative spectrophotometry has also been employed to simultaneously quantify drugs in mixtures, demonstrating success in estimating individual drugs in the presence of others.

Electrochemical Methods: Electrochemical techniques, including voltammetry (e.g., cyclic voltammetry, differential pulse voltammetry, square wave voltammetry) and potentiometry, are valuable tools for drug analysis due to their simplicity, cost-effectiveness, portability, and rapid response times. These methods are particularly useful for analyzing drug compounds that possess electroactive groups, allowing for the assessment of their redox properties, stability, and reactivity.

Electrochemical methods can offer high detection limits and a broad dynamic range, often requiring small sample quantities (microliter range) and enabling the investigation of sub-picogram levels of drug compounds and metabolites. They are employed in drug development for screening potential drug candidates by evaluating their electrochemical behavior and in quality control for rapid and precise measurements to ensure product consistency and safety. While specific this compound electrochemical assay development data was not found, the principles and applications observed for other pharmaceuticals suggest their applicability for this compound, especially given its potential electroactive functionalities.

Method Validation Parameters for Preclinical Research Applications (e.g., linearity, precision, accuracy, limit of detection)

Method validation is a critical process in preclinical research, ensuring that an analytical procedure consistently delivers accurate and reproducible results suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide globally recognized standards for method validation. Key parameters for validation include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity: This parameter assesses the ability of an analytical procedure to obtain test results that are directly proportional to the concentration (amount) of the analyte in the sample within a given range. Linearity is typically demonstrated by analyzing a series of samples with known concentrations across the specified range and evaluating the relationship using linear regression analysis. A high correlation coefficient (r or r²) close to 1 (e.g., ≥ 0.999) indicates good linearity.

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It can be evaluated at three levels:

Repeatability (Intra-assay precision): Measures precision under the same operating conditions over a short interval of time. This is often assessed by analyzing multiple replicate samples from a homogeneous sample.

Intermediate Precision: Expresses within-laboratory variations, considering different days, different analysts, or different equipment.

Reproducibility: Expresses the precision between different laboratories (often in collaborative studies). Precision is commonly expressed as relative standard deviation (%RSD), with values typically expected to be less than 2% for assay methods.

Accuracy: Accuracy expresses the closeness of agreement between the value accepted as a true value (or reference value) and the value found by the analytical procedure. It is often termed "trueness". Accuracy is determined by analyzing samples of known concentration (e.g., spiked samples) and calculating the percentage recovery. Acceptance criteria for accuracy typically range from 98.0% to 102.0% recovery.

Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. It indicates whether the analyte is present above or below a certain level. Approaches for determining LOD include visual evaluation, signal-to-noise ratio (typically 3:1), or calculation based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * SD/S).

Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is a parameter for quantitative assays at low levels and is often determined using a signal-to-noise ratio of 10:1 or by calculation (LOQ = 10 * SD/S).

Example Data for Validation Parameters (Illustrative, based on related compounds):

To illustrate typical validation results, data from studies on Losartan and Telmisartan, which are chemically related to this compound, are presented below. These values represent the characteristics expected from a well-validated analytical method in preclinical research.

Table 1: Illustrative Validation Parameters for Chromatographic Methods (Based on Losartan/Telmisartan Studies)

ParameterRange/Value (Losartan/Telmisartan)Acceptance Criteria (General)Source (Illustrative)
Linearity Range 0.5-1000 ng/mL (Losartan) uni.luWide dynamic range uni.lu
20-60 µg/mL (Telmisartan)
Correlation Coefficient (r²) ≥ 0.99 (Losartan) uni.lu≥ 0.999 (for assay) uni.lu
0.999 (Telmisartan)
Accuracy (% Recovery) 98-100% (Telmisartan)98.0-102.0%
98.61-101.35% (Losartan)
Precision (% RSD) < 2% (Telmisartan)≤ 2% (for assay)
≤ 0.80% (Losartan, intra-day/inter-day)
Limit of Detection (LOD) 0.79597 µg/mL (Telmisartan)Lowest detectable concentration
1 ng/mL (Losartan)
Limit of Quantitation (LOQ) 2.41203 µg/mL (Telmisartan)Lowest quantifiable concentration

These parameters ensure that the developed analytical methods are "fit-for-purpose" and can provide reliable and reproducible data for preclinical research and regulatory submissions.

Emerging Research Avenues and Future Directions for Elisartan

Application of Artificial Intelligence (AI) and Machine Learning (ML) in Elisartan Drug Discovery Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization pipeline for drugs like this compound. nih.govnih.gov These computational tools can analyze vast and complex datasets, accelerating timelines and improving the success rate of drug development. nih.govmdpi.com

The application of AI and ML spans the entire drug discovery process. In the initial stages, AI algorithms can identify and validate novel therapeutic targets by analyzing genomic and proteomic data. mdpi.com For a compound like this compound, ML models can be trained on datasets of existing ARBs, incorporating molecular descriptors, biological activities, and pharmacokinetic properties to predict the efficacy and potential liabilities of new chemical entities. nih.gov This approach allows for the rapid in silico screening of millions of potential molecules, identifying those with the highest probability of success before committing to expensive and time-consuming laboratory synthesis. nih.gov

Table 1: AI/ML Applications in the ARB Drug Discovery Pipeline
Discovery PhaseAI/ML ApplicationPotential Impact on this compound Development
Target IdentificationAnalysis of genomic, proteomic, and clinical data to identify novel links between the AT1 receptor and disease pathways.Uncovering new therapeutic indications beyond hypertension.
Hit Identification & Virtual ScreeningScreening vast chemical libraries to predict binding affinity and initial activity against the AT1 receptor. mdpi.comRapidly identifying novel molecular scaffolds with high potential.
Lead OptimizationPredicting pharmacokinetic (ADME) and toxicity profiles to guide chemical modifications. acs.orgDesigning a molecule with an optimal balance of efficacy and safety, reducing late-stage failures.
Preclinical DevelopmentAnalyzing data from animal studies to better predict human responses and identify biomarkers of efficacy.Improving the translation of preclinical findings to human clinical trials.
Clinical TrialsOptimizing patient selection, monitoring trial outcomes in real-time, and predicting drug-drug interactions. nih.govIncreasing the efficiency and success rate of clinical studies.

Development of Novel In Vitro and In Silico Models for AT1 Receptor Antagonist Research

Progress in understanding the pharmacology of AT1 receptor antagonists relies on the continuous development of sophisticated preclinical models. These models aim to more accurately replicate human physiology and provide deeper insights into the molecular interactions between a drug and its target.

In Silico Models: Computational, or in silico, models are critical for modern drug design. Techniques like molecular docking and molecular dynamics (MD) simulations allow researchers to visualize how a compound like this compound fits into the AT1 receptor's binding pocket and to predict its binding affinity. acs.orgnih.gov Recent studies have utilized the crystal structure of the human AT1 receptor to create dynamic models that can predict how genetic variations, such as non-synonymous single nucleotide polymorphisms (nsSNPs), might alter the effectiveness of different ARBs. nih.govdntb.gov.ua This approach represents a significant step towards personalized medicine, where a patient's genetic profile could guide the selection of the most effective sartan. nih.gov Additionally, quantitative structure-activity relationship (QSAR) models are being developed to correlate the chemical structures of various compounds with their biological activity, helping to guide the synthesis of more potent and selective inhibitors. tandfonline.com

In Vitro Models: Laboratory-based, or in vitro, models remain the gold standard for confirming the predictions of in silico studies. Traditional methods include radioligand binding assays using cell lines that are genetically engineered to express high levels of the human AT1 receptor. nih.govnih.gov These assays are used to determine a drug's binding affinity (Ki) and its dissociation rate from the receptor. nih.govnih.gov Functional assays, which measure a downstream cellular response to receptor activation—such as angiotensin II-induced inositol (B14025) phosphate (B84403) accumulation or calcium mobilization—are used to confirm that the drug is an effective antagonist and to assess its degree of insurmountability. nih.gov Future developments will likely focus on more complex systems, such as 3D organoids or "organ-on-a-chip" technologies, which can better mimic the multi-cellular environment of human tissues like the kidney or blood vessels, providing a more accurate prediction of a drug's effect in vivo.

Table 2: Comparison of Preclinical Models for AT1 Receptor Antagonist Research
Model TypeSpecific TechniquePrimary ApplicationAdvantage
In Silico (Computational)Molecular DockingPredicting binding pose and affinity of a drug to the AT1 receptor. nih.govHigh-throughput screening of virtual compound libraries.
Molecular Dynamics (MD) SimulationSimulating the dynamic movement and interaction of the drug-receptor complex over time. nih.govProvides insight into binding stability and the mechanism of action.
QSAR ModelingCorrelating chemical structure with biological activity to guide drug design. tandfonline.comHelps in optimizing molecular structures for improved potency and properties.
In Vitro (Laboratory)Radioligand Binding AssaysQuantifying the binding affinity (Ki) of a drug for the AT1 receptor. nih.govDirect and precise measurement of drug-receptor interaction.
Cell-Based Functional AssaysMeasuring the ability of a drug to block angiotensin II-induced cellular responses. nih.govConfirms antagonist activity and functional efficacy.

Exploration of this compound's Molecular Interactions Beyond Primary Angiotensin Receptors

A significant and exciting area of research for ARBs is the exploration of their "pleiotropic" effects—that is, actions that extend beyond the primary blockade of the AT1 receptor. These off-target interactions may contribute to the therapeutic benefits of this drug class and open doors to new clinical applications. nih.gov The renin-angiotensin system is not just a systemic regulator of blood pressure; local RAS networks are active in numerous tissues, including the brain, heart, and kidneys, where they influence inflammation, fibrosis, and cell growth. musechem.com

Research has shown that some ARBs can interact with other important cellular receptors. For example, the ARB Telmisartan has been found to also act as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov This dual action may provide unique benefits for patients with metabolic syndrome. nih.gov Other studies have suggested that certain ARBs may act as antagonists at chemokine receptors, potentially giving them anti-inflammatory properties independent of AT1 receptor blockade. nih.gov

By blocking the pro-inflammatory and pro-fibrotic effects of angiotensin II at the AT1 receptor, ARBs can shift signaling towards the protective AT2 receptor pathway, which is associated with vasodilation, anti-inflammatory, and neuroprotective outcomes. musechem.com This mechanism is being investigated for its potential role in neurodegenerative conditions and for mitigating organ damage in various disease states. musechem.comnews-medical.net Future research on a novel compound like this compound will undoubtedly involve systematic screening against a panel of other receptors and signaling pathways to fully characterize its molecular footprint and uncover any unique therapeutic potential beyond its primary function as an AT1 receptor antagonist.

Table 3: Known or Investigated Off-Target Interactions of Select ARBs
ARB CompoundPotential Off-Target InteractionAssociated Therapeutic Implication
TelmisartanPartial agonism of PPAR-gamma. nih.govImproved glucose and lipid metabolism; potential benefits in metabolic syndrome. nih.gov
Irbesartan / OlmesartanPotential antagonism of C-C Chemokine receptor, type-2b. nih.govAnti-inflammatory effects. nih.gov
General ARB ClassShifting Angiotensin II signaling to the AT2 receptor. musechem.comNeuroprotection, anti-fibrotic, and anti-inflammatory effects in local tissues. musechem.com
LosartanInvestigated for effects on brain pathology in Alzheimer's disease (though a recent trial was negative). news-medical.netExploration of neuroprotective roles. news-medical.net

Q & A

Q. What metadata standards are critical for ensuring reproducibility in this compound formulation studies?

  • Documentation: Include exact solvent ratios, mixing speeds, temperature gradients, and lyophilization cycles. Adopt ISA-Tab format for metadata structuring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elisartan
Reactant of Route 2
Reactant of Route 2
Elisartan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.